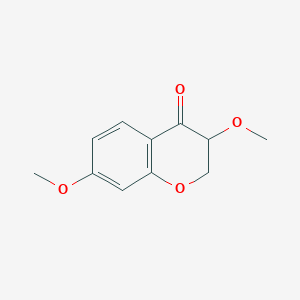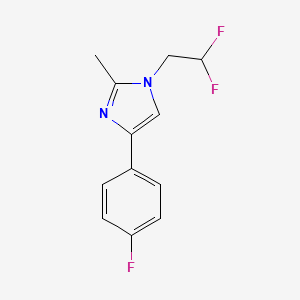
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound that features a pyridine ring substituted with a hydroxyphenyl group and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process. One common method involves the reaction of pyruvates and aldehydes to form dihydropyran derivatives, which are then transformed into the desired pyridine derivative using ammonium acetate . Another approach involves the oxidation of methyl groups in intermediate compounds using potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid has several applications in scientific research:
Material Science: Used in the preparation of metal-organic frameworks (MOFs) for gas storage, separation, and catalysis.
Medicinal Chemistry: Investigated as a ligand in coordination complexes with potential therapeutic properties.
Biological Research: Studied for its interactions with enzymes and proteins, potentially leading to new drug discoveries.
作用機序
The mechanism of action of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to target molecules .
類似化合物との比較
Similar Compounds
3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid: Similar structure but with a carboxyphenyl group instead of a hydroxyphenyl group.
Pyridine-2,6-dicarboxylic acid: Lacks the hydroxyphenyl substitution, making it less versatile in forming complexes.
Cinchomeronic acid (3,4-pyridinedicarboxylic acid): Similar dicarboxylic acid functionality but different substitution pattern on the pyridine ring.
Uniqueness
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to its hydroxyphenyl substitution, which enhances its ability to form hydrogen bonds and π-π interactions. This makes it particularly useful in the design of metal-organic frameworks and coordination complexes with specific properties .
特性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC名 |
4-(3-hydroxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-9-3-1-2-7(4-9)8-5-10(12(16)17)14-11(6-8)13(18)19/h1-6,15H,(H,16,17)(H,18,19) |
InChIキー |
TXSYLBQUHYRFBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)






![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)
![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
